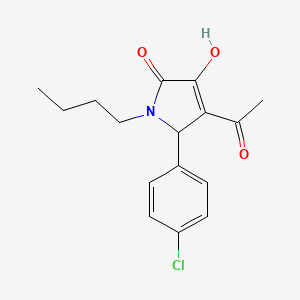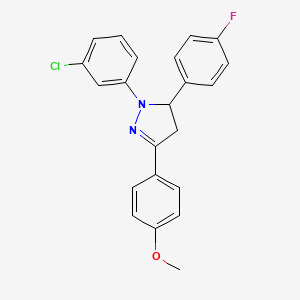
4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It has been studied extensively for its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depends on its chemical structure and the target molecule it interacts with. In general, it can act as an inhibitor of enzymes or as a modulator of protein-protein interactions. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to modulate the interaction between the proteins MDM2 and p53, which play a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depend on the specific target molecule it interacts with. In general, it can affect cellular processes such as DNA replication and repair, cell cycle regulation, and apoptosis. It can also affect the growth and survival of cancer cells, the activity of inflammatory cells, and the growth of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to selectively inhibit enzymes or modulate protein-protein interactions. This allows researchers to study the specific cellular processes that are affected by the compound. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. One limitation is the potential toxicity of the compound, which may require careful handling and disposal. Another limitation is the variability in the yield and purity of the product, which may affect the reproducibility of the experiments.
Direcciones Futuras
There are several future directions for the study of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is the development of new derivatives with improved properties, such as increased potency and selectivity. Additionally, the compound could be used as a tool for studying the molecular mechanisms of various cellular processes, including DNA replication and repair, cell cycle regulation, and apoptosis.
Métodos De Síntesis
The synthesis of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzaldehyde, butanone, and pyrrole in the presence of a catalyst. The reaction proceeds through a series of steps involving condensation, cyclization, and reduction. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of science. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In biotechnology, it has been explored for its ability to inhibit enzymes and modulate protein-protein interactions. In addition, it has been used as a starting material for the synthesis of other pyrrolone derivatives with improved properties.
Propiedades
IUPAC Name |
3-acetyl-1-butyl-2-(4-chlorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-3-4-9-18-14(11-5-7-12(17)8-6-11)13(10(2)19)15(20)16(18)21/h5-8,14,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGCSVVYEJMBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089945.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5089951.png)
![2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5089957.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5089968.png)

![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)

![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)
![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)